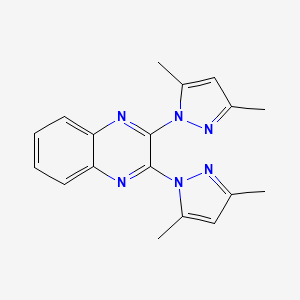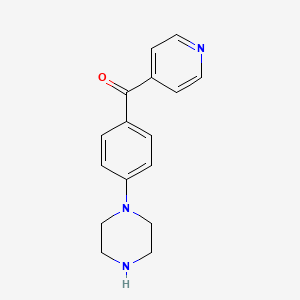
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide, also known as AZB, is a novel compound that has gained significant attention in the field of medicinal chemistry. AZB has been recognized for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide is not fully understood. However, it has been proposed that 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide exerts its therapeutic effects by modulating various signaling pathways. For instance, 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. Moreover, 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been reported to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular antioxidant defense system.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. For instance, 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle-related proteins and apoptotic markers. Moreover, 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been reported to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway, leading to the suppression of inflammation. Additionally, 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to reduce oxidative stress and improve cognitive function by activating the Nrf2/ARE signaling pathway.
実験室実験の利点と制限
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has several advantages for lab experiments, including its high potency, low toxicity, and easy synthesis. Moreover, 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to exhibit a broad spectrum of therapeutic effects, making it a promising candidate for the treatment of various diseases. However, there are also some limitations associated with the use of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide in lab experiments. For instance, the mechanism of action of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide is not fully understood, which may limit its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide in vivo.
将来の方向性
There are several future directions for the research on 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide. Firstly, further studies are needed to elucidate the mechanism of action of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide, which will provide insights into its therapeutic potential. Secondly, the safety and efficacy of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide need to be evaluated in vivo using animal models. Thirdly, the development of novel derivatives of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties. Finally, the combination of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.
合成法
The synthesis of 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide involves a series of chemical reactions, including the condensation of 5-chloro-2-methoxybenzoic acid with 1-azepanemethanamine, followed by the amidation of the resulting intermediate with 4-fluorobenzoyl chloride. The final product is obtained through the reduction of the nitro group in the intermediate compound using iron powder and hydrochloric acid.
科学的研究の応用
4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been investigated for its potential therapeutic applications in various diseases. Several studies have shown that 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide exhibits anticancer activity by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. Additionally, 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, 4-(1-azepanylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide has been reported to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
特性
IUPAC Name |
4-(azepan-1-ylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-11-10-18(22)14-19(20)23-21(25)17-8-6-16(7-9-17)15-24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBKITMJMBIZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylmethyl)-N-(5-chloro-2-methoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6062437.png)

![N-[4-methoxy-3-(methoxymethyl)benzyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B6062443.png)

![7-(dimethylamino)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6062462.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6062470.png)
![1-ethyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-piperidinecarboxamide](/img/structure/B6062493.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6062500.png)
![3-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062511.png)
![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6062519.png)

![2-[4-[4-(difluoromethoxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6062532.png)
![ethyl 1-[(2-oxo-1-piperidinyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6062540.png)